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Compound of Interest

Compound Name: SARD279

Cat. No.: B1193473 Get Quote

Executive Summary
SARD279 represents a distinct class of Selective Androgen Receptor Degraders (SARDs)

utilizing hydrophobic tagging technology.[1][2] Unlike traditional PROTACs that recruit specific

E3 ligases (e.g., VHL, CRBN), SARD279 employs a lipophilic adamantyl moiety linked to an

androgen receptor (AR) agonist (RU59063). This "hydrophobic tag" mimics a misfolded protein

state on the AR surface, triggering the cell's intrinsic quality control machinery (proteasome) to

degrade the receptor directly.

This guide analyzes the downstream signaling consequences of SARD279 treatment,

specifically focusing on its ability to overcome resistance mechanisms associated with second-

generation antiandrogens like Enzalutamide (e.g., the AR-F876L mutation).

Mechanism of Action: Hydrophobic Tagging vs.
Antagonism
To understand the downstream effects, one must first distinguish the upstream trigger.

Enzalutamide (Standard of Care): Functions as a competitive antagonist.[3] It binds the AR

Ligand Binding Domain (LBD), preventing androgen binding and nuclear translocation.

However, the receptor protein remains stable, allowing for potential reactivation via

mutations (e.g., F876L) that convert the antagonist into an agonist.
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SARD279 (The Degrader): Binds the AR LBD with high affinity. The attached adamantyl

group disrupts the protein's surface folding properties. This recruits chaperones and the

proteasome, leading to the physical destruction of the AR protein. This "event-driven"

pharmacology removes the signaling node entirely, rather than just inhibiting it.

Comparative Efficacy Profile
The following table synthesizes experimental data comparing SARD279 with Enzalutamide and

early-generation PROTACs.

Feature SARD279
Enzalutamide

(MDV3100)

ARV-110

(Bavdegalutamide)

Modality
Hydrophobic Tagging

SARD

Small Molecule

Antagonist

PROTAC (CRBN-

recruiting)

Primary Mechanism

Proteasomal

Degradation

(Chaperone-

mediated)

Competitive Inhibition

/ Nuclear Exclusion

Ubiquitin-Proteasome

System (E3-mediated)

DC50 (Degradation)
~1.0 µM (LNCaP

cells)

N/A (Does not

degrade)
~1–10 nM

IC50 (Transcription)
156 nM (Reporter

Assay)
~20–40 nM < 10 nM

Resistance Profile
Active against AR-

F876L

Agonist activity in AR-

F876L (Resistance)

Active against some

mutants, resistant to

others

Signaling Output
Complete pathway

ablation

Pathway suppression

(reversible)
Pathway ablation
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Analyst Note: While SARD279 has a higher DC50 (lower degradation potency) compared to

modern PROTACs like ARV-110, its IC50 for transcriptional inhibition is significantly lower than

its degradation constant (156 nM vs 1 µM). This suggests a multimodal mechanism: at lower

concentrations, SARD279 acts as a potent antagonist; at higher concentrations, it drives

degradation.

Downstream Signaling Pathway Analysis
The administration of SARD279 results in a specific "proteomic footprint" distinct from simple

inhibition.

A. Androgen Receptor Nuclear Translocation[4]
Pathway: Androgen binding

AR Dimerization

Nuclear Translocation.[4]

SARD279 Effect: Unlike Enzalutamide, which competitively blocks translocation, SARD279
physically depletes the cytosolic pool of AR. Immunofluorescence assays confirm a reduction

in total AR fluorescence rather than just a shift in localization.

B. Transcriptional Output (PSA/KLK3 & TMPRSS2)
Pathway: Nuclear AR binds Androgen Response Elements (AREs)

Recruitment of co-activators

Transcription of KLK3 (PSA) and TMPRSS2.

SARD279 Effect: Treatment leads to a dose-dependent reduction in PSA mRNA and protein

levels. Crucially, in Enzalutamide-resistant cells (LNCaP/AR-F876L), Enzalutamide treatment
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paradoxically increases PSA expression (agonist switch), whereas SARD279 maintains

suppression.

C. Proliferation & Cell Cycle[5]
Pathway: AR signaling drives G1/S transition via Cyclin D1 and c-Myc regulation.

SARD279 Effect: Induces cell cycle arrest and apoptosis in androgen-dependent lines. It

retains anti-proliferative efficacy in low-androgen environments where Enzalutamide efficacy

wanes.

Visualization: Signaling Cascade & Modulation
The following diagram illustrates the differential impact of SARD279 versus Enzalutamide on

the AR signaling axis.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1193473?utm_src=pdf-body
https://www.benchchem.com/product/b1193473?utm_src=pdf-body
https://www.benchchem.com/product/b1193473?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SARD279

Cytosolic AR
(Folded)

Binds & Tags

AR-F876L
Mutation

Degrades Mutant

Enzalutamide

Competes Ligand

Nuclear AR
(Dimer)

Blocks Translocation
Hydrophobic
Tagged AR

Conformational
Disruption

Ligand Activation

20S/26S
Proteasome

RecruitmentDegradation

ARE (DNA)

Binding

Transcription
(PSA, TMPRSS2)

Promotes

Tumor
Proliferation

Drives

Converts to
Agonist

Restores Activity

Click to download full resolution via product page

Caption: Differential MOA of SARD279 (Degradation) vs. Enzalutamide (Inhibition) and impact

on resistance.
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To objectively verify SARD279 activity in your own lab, use the following self-validating

protocols.

Protocol A: Assessing AR Degradation (Western Blot)
Objective: Determine the DC50 (concentration for 50% degradation) of SARD279.[2]

Cell Culture: Seed LNCaP cells (androgen-sensitive) at

cells/well in 6-well plates. Culture in RPMI-1640 + 10% Charcoal-Stripped FBS (CS-FBS) for
48 hours to deplete endogenous androgens.

Treatment:

Treat cells with SARD279 (Dose range: 10 nM – 10 µM).

Control: DMSO (Vehicle).

Stimulation: Co-treat with 1 nM R1881 (synthetic androgen) to stabilize AR and mimic

physiological conditions.

Duration: Incubate for 24 hours.

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with protease inhibitors

(PMSF, Aprotinin).

Analysis:

Perform SDS-PAGE and transfer to PVDF membrane.

Primary Ab: Anti-Androgen Receptor (N-20 or similar).

Loading Control: Anti-GAPDH or Anti-Vinculin.

Validation Criteria: A successful degrader must show a dose-dependent disappearance of

the 110 kDa AR band, not just a shift in phosphorylation status.

Protocol B: Functional Transcriptional Reporter Assay
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Objective: Differentiate between simple antagonism and degradation-mediated silencing.

Transfection: Cotransfect HEK293 or PC3 cells with:

pMMTV-Luc: Androgen-responsive firefly luciferase reporter.

pSV-AR: Full-length Androgen Receptor expression vector.

pRL-TK: Renilla luciferase (internal control).

Incubation: Allow 24h for expression.

Treatment:

Add 0.1 nM R1881 (Agonist).

Add SARD279 titration (1 nM – 10 µM).

Comparator: Add Enzalutamide (10 µM) as a positive control for inhibition.

Readout: Measure Dual-Luciferase activity after 24h.

Data Interpretation:

Calculate % Inhibition relative to R1881 alone.

The "SARD Gap": Compare the IC50 from this assay to the DC50 from Western Blot. If

IC50 < DC50 (as seen with SARD279: 156 nM vs 1 µM), the compound exhibits dual

pharmacology (antagonism + degradation).

Visualization: Experimental Workflow
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Caption: Parallel workflows for validating protein degradation (DC50) and functional silencing

(IC50).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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